Ginsenoside Rk3

Vue d'ensemble

Description

Le Ginsenoside Rk3 est un saponoside bioactif rare dérivé du ginseng et du Panax notoginseng. Il est connu pour ses propriétés pharmacologiques significatives, notamment ses effets anti-cancéreux, anti-inflammatoires et anti-photovieillissement. Le this compound a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies, en particulier dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ginsenoside Rk3 peut être synthétisé par traitement thermique de ginsenosides tels que le ginsenoside Rg3. Le processus implique la cuisson à la vapeur du ginseng à des températures élevées, ce qui conduit à la conversion des ginsenosides précurseurs en Rk3. Cette transformation se produit dans un environnement faiblement acide fourni par le ginseng lui-même .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'utilisation de stratégies biocatalytiques. Les micro-organismes et leurs systèmes enzymatiques sont utilisés pour modifier la partie glycosyle des ginsenosides. Des enzymes recombinantes provenant d'Escherichia coli et d'autres micro-organismes sont couramment utilisées pour obtenir une conversion efficace dans les industries biomédicales et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside Rk3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse. Ces réactions sont essentielles pour sa transformation et sa bioactivité.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Hydrolyse : L'hydrolyse acide ou enzymatique est utilisée pour cliver les liaisons glycosidiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent d'autres ginsenosides rares tels que le ginsenoside Rg3, Rk1 et Rg5 .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude de la chimie des saponines et le développement de nouvelles méthodes de synthèse.

Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et l'autophagie.

Médecine : Il a montré un potentiel dans le traitement de divers cancers, y compris le cancer de l'œsophage et du poumon, en induisant l'apoptose et l'autophagie par le biais de la voie PI3K/Akt/mTOR

5. Mécanisme d'action

Le this compound exerce ses effets en ciblant plusieurs voies moléculaires. Il régule l'apoptose et l'autophagie par le biais de la régulation de la voie PI3K/Akt/mTOR. Cette voie est cruciale pour la survie, la prolifération et le métabolisme des cellules. En inhibant cette voie, le this compound induit l'arrêt du cycle cellulaire et favorise la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Neuroprotective Effects

Ginsenoside Rk3 has shown promising results in combating neurotoxicity associated with Alzheimer's disease. A study demonstrated that Rk3 improved neuronal apoptosis and reduced oxidative stress markers in a transgenic mouse model of Alzheimer's disease. It was found to enhance spatial learning and memory while modulating the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular stress responses .

Key Findings:

- Mechanism: Activation of AMPK/Nrf2 signaling.

- Effects: Reduced neuronal apoptosis, decreased reactive oxygen species (ROS), and improved cognitive function.

Esophageal Cancer

Rk3 has been investigated for its anti-cancer properties, particularly against esophageal cancer. In vitro studies revealed that it significantly inhibited the proliferation of Eca109 and KYSE150 cell lines by inducing apoptosis and autophagy through the PI3K/Akt/mTOR signaling pathway. In vivo experiments further confirmed its efficacy in reducing tumor growth with minimal toxicity to normal tissues .

Table 1: Anticancer Effects of this compound

Acute Monocytic Leukemia

Another study highlighted Rk3's potential in treating acute monocytic leukemia by inhibiting the extramedullary infiltration of leukemia cells through modulation of specific microRNA pathways .

Anti-Aging Effects

This compound also exhibits anti-photoaging properties. Research indicated that when formulated in a cream, Rk3 significantly mitigated UV-induced skin damage in mice. The treated skin showed improved hydration, reduced inflammation markers, and enhanced collagen integrity compared to untreated controls .

Key Findings:

- Effects on Skin: Improved elasticity and hydration; reduced levels of inflammatory cytokines.

- Mechanism: Inhibition of matrix metalloproteinase activity and oxidative stress markers.

Enhancement of Hematopoietic Function

Rk3 has been explored for its role in enhancing hematopoietic function, particularly in chemotherapy-induced myelosuppression. Studies show that it can improve peripheral blood cell counts and support bone marrow health by promoting the proliferation and differentiation of hematopoietic progenitor cells .

Table 2: Effects on Hematopoietic Function

| Parameter | Effect of this compound |

|---|---|

| Peripheral Blood Cell Count | Increased |

| Bone Marrow Nucleated Cell Count | Enhanced |

| Spleen Index | Improved |

Mécanisme D'action

Ginsenoside Rk3 exerts its effects by targeting multiple molecular pathways. It mediates apoptosis and autophagy through the regulation of the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, this compound induces cell cycle arrest and promotes cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Le Ginsenoside Rk3 est unique parmi les ginsenosides en raison de sa structure moléculaire spécifique et de sa bioactivité. Des composés similaires incluent:

Ginsenoside Rg3 : Connu pour ses propriétés anti-cancéreuses, en particulier dans le cancer du sein.

Ginsenoside Rk1 : Présente des effets anti-inflammatoires et anti-cancéreux.

Ginsenoside Rh4 : Semblable à Rk3, il est dérivé du notoginseng cuit à la vapeur et a montré un potentiel dans le traitement du cancer.

Le this compound se distingue par sa puissante activité anti-cancéreuse et sa capacité à réguler plusieurs voies cellulaires, ce qui en fait un candidat prometteur pour des applications thérapeutiques.

Activité Biologique

Ginsenoside Rk3, a rare ginsenoside derived from Panax ginseng and Panax notoginseng, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the current understanding of Rk3's biological activity, focusing on its mechanisms of action, therapeutic potential in various cancers, and other health benefits.

Overview of this compound

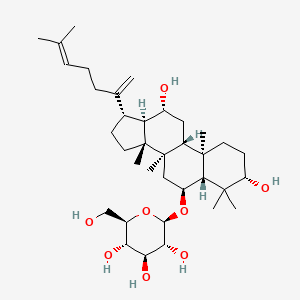

Ginsenosides are a class of saponins found in ginseng, known for their pharmacological effects. Rk3 is notable for its unique structure, which includes a double bond at C20-21, contributing to its enhanced biological activity compared to other ginsenosides like Rh4 and Rg5 .

In Vitro Studies

Numerous studies have demonstrated the anticancer effects of Rk3 across various cancer cell lines:

- Esophageal Cancer : Rk3 significantly inhibits the proliferation of esophageal cancer cell lines Eca109 and KYSE150. Treatment with 200 μM Rk3 for 48 hours resulted in a cell viability reduction to 16.2% and 23.2%, respectively . It also induced G1 phase arrest and apoptosis through the PI3K/Akt/mTOR signaling pathway .

- Acute Monocytic Leukemia : In a study involving acute monocytic leukemia (AML) patients, Rk3 inhibited extramedullary infiltration of leukemia cells via the miR-3677-5p/CXCL12 axis . This suggests that Rk3 may serve as an adjunctive therapy in AML treatment.

- Glioblastoma : Rk3 modulates macrophage polarization towards the M2 phenotype, inhibiting glioblastoma growth through the PPARG/CCL2 axis .

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of Rk3:

- Tumor Growth Inhibition : In a study utilizing KYSE150 xenografts, mice treated with Rk3 exhibited significant tumor volume reduction compared to control groups. The inhibition rates were reported at 32.6% for low-dose (20 mg/kg) and 66.2% for high-dose (40 mg/kg) groups . Importantly, Rk3 demonstrated lower toxicity than cisplatin, a common chemotherapy agent.

Rk3 exerts its biological effects through several mechanisms:

- Cell Cycle Arrest : Rk3 treatment leads to an increase in G1 phase cell populations while decreasing S phase populations. This is accompanied by upregulation of tumor suppressor proteins such as p53 and p21, alongside downregulation of cyclin D1 and CDK4 .

- Induction of Apoptosis and Autophagy : The compound triggers apoptosis and autophagy in cancer cells. Notably, autophagy appears to enhance apoptosis induced by Rk3, as evidenced by experiments using autophagy inhibitors like 3-MA .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other health benefits:

- Anti-inflammatory Effects : Research indicates that Rk3 can inhibit inflammatory markers such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in managing inflammatory conditions .

- Anti-photoaging Properties : this compound has shown promise in protecting skin health by regulating skin pigmentation and reducing markers associated with photoaging .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Study Focus | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Anticancer Activity | Esophageal Cancer | PI3K/Akt/mTOR pathway | Reduced cell viability; induced apoptosis and autophagy |

| Extramedullary Infiltration | Acute Monocytic Leukemia | miR-3677-5p/CXCL12 axis | Inhibited infiltration; potential adjunctive therapy |

| Macrophage Modulation | Glioblastoma | PPARG/CCL2 axis | Modulated M2 polarization; inhibited tumor growth |

| Anti-inflammatory | General | Regulation of inflammatory cytokines | Reduced IL-1, IL-6, TNF-α levels |

| Anti-photoaging | Skin Health | Regulation of skin pigmentation | Protects against photoaging effects |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.